Telotristat Etiprate (CAS: 1137608-69-5) is the hippurate salt form of telotristat ethyl, a prodrug designed to deliver the active tryptophan hydroxylase (TPH) inhibitor, telotristat. TPH is the rate-limiting enzyme in serotonin biosynthesis. The primary purpose of the etiprate prodrug and salt form is to enhance oral bioavailability, allowing for effective systemic delivery of telotristat, which itself has poor absorption characteristics. This compound is specifically engineered for peripheral action, reducing systemic serotonin production without significantly affecting central nervous system serotonin levels, making it a precise tool for studying the effects of peripheral serotonin inhibition.
Direct substitution of Telotristat Etiprate with its active metabolite, telotristat, is unviable for any research requiring oral administration. Telotristat Etiprate was specifically developed as a prodrug to overcome the poor oral bioavailability of telotristat. Following oral dosing of the prodrug, the systemic exposure to the active metabolite telotristat is more than 300-fold higher than that of the prodrug itself, demonstrating rapid and extensive conversion to the active form which then enters systemic circulation. The AUC of the parent drug, telotristat ethyl, was found to be less than 1% of the active metabolite, telotristat, in both healthy subjects and patients. Therefore, attempting to achieve equivalent systemic exposure by orally administering the active telotristat compound would be impractical and likely ineffective, making the etiprate prodrug essential for in vivo studies that rely on oral dosing.
The fundamental procurement differentiator for Telotristat Etiprate is its function as an orally effective prodrug. Following a single 250 mg oral dose in carcinoid patients, the resulting systemic exposure (AUC₀₋₆) of the active metabolite, telotristat, was 1423 ng·hr/mL. In contrast, the exposure of the prodrug, telotristat ethyl, was only 15.3 ng·hr/mL. This demonstrates that the prodrug is efficiently absorbed and rapidly converted, leading to a nearly 93-fold greater systemic exposure of the active compound compared to the transient prodrug form.
| Evidence Dimension | Systemic Exposure (AUC₀₋₆) after 250 mg Oral Dose |
| Target Compound Data | 1423 ng·hr/mL (as active metabolite telotristat) |
| Comparator Or Baseline | 15.3 ng·hr/mL (as prodrug telotristat ethyl) |
| Quantified Difference | ~93-fold higher exposure of active metabolite vs. prodrug |
| Conditions | Single 250 mg oral dose of Telotristat Etiprate in carcinoid patients. |
This confirms the compound's suitability for in vivo oral dosing studies, as it reliably delivers high systemic levels of the active TPH inhibitor where the active molecule alone would fail.
While Telotristat Etiprate facilitates oral delivery, its ultimate efficacy relies on conversion to telotristat. In vitro studies using purified human enzymes confirm the superior potency of the active metabolite. Telotristat inhibited TPH1 with an IC50 of 0.028 µM, whereas the prodrug (telotristat ethyl) had an IC50 of 0.8 µM. This represents a 28.5-fold higher inhibitory potency for the active metabolite against the key peripheral enzyme TPH1. A similar advantage was observed for TPH2, with telotristat being 37.8-fold more potent.
| Evidence Dimension | In Vitro TPH1 Inhibition (IC50) |
| Target Compound Data | 0.028 µM (as active metabolite telotristat) |
| Comparator Or Baseline | 0.8 µM (as prodrug telotristat ethyl) |
| Quantified Difference | 28.5-fold greater potency of the active metabolite |
| Conditions | In vitro assay with purified human TPH1 enzyme. |
This ensures that once the prodrug delivers the active compound systemically, the resulting metabolite is a highly potent inhibitor at the target enzyme, justifying the use of the prodrug delivery system.
The hippurate salt form (Telotristat Etiprate) is designed with pH-dependent solubility critical for oral administration. At a gastric pH of 1, its solubility is high, at over 71 mg/mL. However, as pH increases towards neutral conditions (pH 5 to 9), its solubility becomes negligible. This property is not a drawback but a deliberate design feature to maximize dissolution and absorption in the acidic environment of the stomach before it is rapidly hydrolyzed to the active form.
| Evidence Dimension | Aqueous Solubility vs. pH |
| Target Compound Data | >71 mg/mL at pH 1 |
| Comparator Or Baseline | Negligible solubility at pH 5-9 |
| Quantified Difference | >1000-fold decrease in solubility from gastric to neutral pH |
| Conditions | Aqueous solution at 25°C. |
This solubility profile is key to its processability into a successful oral dosage form and ensures the compound is available for absorption in the upper GI tract, a critical factor for any oral-dosing research model.
For preclinical studies in animal models of carcinoid syndrome, irritable bowel syndrome, or other conditions involving peripheral serotonin overproduction, Telotristat Etiprate is the appropriate choice. Its prodrug design ensures high systemic exposure of the potent TPH inhibitor telotristat, which is not achievable via oral administration of telotristat itself.
Researchers investigating the relationship between drug exposure and TPH inhibition will find Telotristat Etiprate essential. Its well-characterized absorption and rapid conversion provide a reliable model for studying how plasma concentrations of the active metabolite, telotristat, correlate with downstream biomarkers like urinary 5-HIAA.
As a benchmark compound, Telotristat Etiprate serves as a reference for developing new oral TPH inhibitors. Its pH-dependent solubility and successful prodrug strategy provide a proven framework for achieving oral bioavailability in this chemical class.